6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate
Overview
Description
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group at the 6-position and an acetate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate typically involves the alkylation of 4-methyluracil with ethyl bromoacetate. The reaction is carried out under basic conditions using a base such as triethylamine in an ethanol solvent. The resulting ester is then treated with hydrazine hydrate to form the corresponding hydrazide. Further reactions with carbon disulfide and potassium hydroxide yield the oxadiazole derivative, which can undergo recyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives.
Industrial Applications: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl sulfonyl piperidine-3-carboxylic acid: This compound has a similar pyrimidine structure but with a sulfonyl group and a piperidine ring.
5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl derivatives: These compounds have similar core structures with different substituents.
Uniqueness
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group at the 5-position and the methyl group at the 6-position makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-5(13-4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPNVSLHAZOKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.